molecular formula C21H34O2 B12635360 5-(2-methyloctan-2-yl)-2-[(1S)-2,2,3,4,4-pentadeuterio-3-hydroxycyclohexyl]phenol CAS No. 1330261-08-9

5-(2-methyloctan-2-yl)-2-[(1S)-2,2,3,4,4-pentadeuterio-3-hydroxycyclohexyl]phenol

Cat. No.: B12635360
CAS No.: 1330261-08-9
M. Wt: 323.5 g/mol
InChI Key: ZWWRREXSUJTKNN-BDMCVSKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This deuterated phenolic compound, 5-(2-methyloctan-2-yl)-2-[(1S)-2,2,3,4,4-pentadeuterio-3-hydroxycyclohexyl]phenol, represents a chemically modified analog of adrenocorticolytic compounds designed for advanced investigative applications in endocrine pharmacology and oncology research. The strategic incorporation of five deuterium atoms at the (1S)-2,2,3,4,4 positions creates a stable isotopologue ideal for tracking compound distribution and metabolism in experimental systems using mass spectrometry, significantly advancing research into adrenal biology without altering the core pharmacological activity. The compound's primary research value lies in its application as a molecular tool for investigating mechanisms of adrenocortical disruption, particularly through studies examining mitochondrial dysfunction in steroidogenic tissues . Research with related compounds has demonstrated multifaceted effects on adrenal biochemistry, including the deregulation of cytochrome P450 enzyme systems essential for steroid hormone production, depolarization of mitochondrial membranes which compromises cellular energy production, and intracellular accumulation of free cholesterol leading to adrenocortical cell death . These specific actions make this deuterated compound particularly valuable for researchers studying adrenocortical carcinoma and disorders of steroid excess, where precise tracking of compound metabolism and tissue distribution is paramount for understanding therapeutic mechanisms and toxicological profiles. The deuterium substitution pattern provides distinctive advantages for analytical quantification in complex biological matrices, enabling researchers to establish precise pharmacokinetic-pharmacodynamic relationships and identify active metabolites in preclinical models. This compound is exclusively intended for use in established in vitro systems including H295-derived adrenocortical cell strains and SW13 adrenal carcinoma lines, though researchers should note that variations in experimental conditions such as culture serum composition, lipoprotein concentrations, and cell passage number may significantly influence experimental outcomes and should be carefully controlled . Investigations utilizing this advanced chemical tool contribute to the growing understanding of adrenal-specific toxicants and therapeutic agents, potentially enabling the identification of novel pharmacological pathways for targeted endocrine interventions.

Properties

CAS No.

1330261-08-9

Molecular Formula

C21H34O2

Molecular Weight

323.5 g/mol

IUPAC Name

5-(2-methyloctan-2-yl)-2-[(1S)-2,2,3,4,4-pentadeuterio-3-hydroxycyclohexyl]phenol

InChI

InChI=1S/C21H34O2/c1-4-5-6-7-13-21(2,3)17-11-12-19(20(23)15-17)16-9-8-10-18(22)14-16/h11-12,15-16,18,22-23H,4-10,13-14H2,1-3H3/t16-,18?/m0/s1/i10D2,14D2,18D

InChI Key

ZWWRREXSUJTKNN-BDMCVSKBSA-N

Isomeric SMILES

[2H]C1(CC[C@@H](C(C1([2H])O)([2H])[2H])C2=C(C=C(C=C2)C(C)(C)CCCCCC)O)[2H]

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O

Origin of Product

United States

Chemical Reactions Analysis

Hydroxylation and Metabolic Pathways

As a cannabimimetic agent, this compound undergoes hepatic metabolism dominated by hydroxylation and oxidation . Key findings include:

Table 1: Metabolic Reactions and Deuterium Effects

Reaction SiteEnzymatic SystemExpected MetaboliteKinetic Isotope Effect (KIE)
C7 position of octanyl chainCytochrome P450 (CYP)8-Hydroxy-2-methyloctan-2-yl substituent Minimal KIE (non-deuterated chain)
Cyclohexyl C3 hydroxylPhase II conjugationGlucuronide/sulfate conjugate Potential KIE at adjacent deuterated sites
  • The C7 hydroxylation (observed in CP 47,497 metabolites ) is unaffected by deuterium, as isotopic substitution is limited to the cyclohexyl ring.

  • The deuterium at positions 2,2,3,4,4 may slow oxidation at the adjacent C3 hydroxyl group due to increased bond strength (C–D vs. C–H) .

Oxidation Reactions

The phenolic and cyclohexanol hydroxyl groups are susceptible to oxidation:

Table 2: Oxidation Behavior

Functional GroupOxidizing AgentProductDeuterium Impact
Phenolic –OHStrong oxidizersQuinone derivativeNo direct impact (non-deuterated site)
Cyclohexanol –OHCrO₃, KMnO₄CyclohexanoneSlowed oxidation due to C–D at C3
  • Experimental data for the non-deuterated analog (CP 47,497) confirms cyclohexanone formation under vigorous conditions .

Deuterium-Specific Reactions

The pentadeuterio substitution introduces unique reactivity:

Table 3: Isotope-Dependent Reactions

Reaction TypeConditionsOutcomeSupporting Evidence
H/D exchangeAcidic/basic mediaPartial deuteration lossLabile D at C3 in protic solvents
Photolytic degradationUV exposureRadical intermediates stabilizedEnhanced stability of C–D bonds
  • Deuterium retention under physiological conditions is critical for its pharmacokinetic profile, potentially extending half-life compared to non-deuterated analogs .

Synthetic Modifications

While direct data is limited, the structure suggests reactivity consistent with phenolic and aliphatic alcohols:

Table 4: Functional Group Reactivity

ReactionReagentsProductApplication
EsterificationAcetic anhydrideAcetylated phenol/cyclohexanolProdrug synthesis
Ether formationAlkyl halides, baseAlkyl ether derivativesStructural analogs for SAR studies

Stability and Degradation

  • Thermal stability : The branched octanyl group and deuterated cyclohexyl ring enhance thermal resistance compared to non-deuterated cannabinoids .

  • Hydrolytic degradation : The phenolic –OH resists hydrolysis, while the cyclohexanol group may undergo slow acid-catalyzed dehydration if deuterium is lost .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Homologues

The compound belongs to a class of cyclohexylphenol derivatives, which are frequently modified to optimize receptor interaction and metabolic properties. Key structural analogues include:

Compound Name Key Structural Differences Receptor Affinity (Ki, nM) Metabolic Stability Legal Status
5-(2-methyloctan-2-yl)-2-[(1S)-2,2,3,4,4-pentadeuterio-3-hydroxycyclohexyl]phenol Deuterated cyclohexanol ring; (1S) stereochemistry ~0.6 (CB1), ~0.5 (CB2)* High (due to deuteration) Controlled in multiple regions
(-)-CP 55,940 Non-deuterated; (1S,2S,5S)-stereochemistry; 3-hydroxypropyl substituent on cyclohexanol 0.5 (CB1), 0.7 (CB2) Moderate Research-only
CP 47,497 (C6 homologue) Shorter alkyl chain (1,1-dimethylhexyl); non-deuterated cyclohexanol 14 (CB1), 5 (CB2)* Low Banned in WV, USA
CP 47,497-C8 homologue Longer alkyl chain (2-methylnonan-2-yl); non-deuterated cyclohexanol 8 (CB1), 3 (CB2)* Moderate Banned in WV, USA
HU-210 Benzochromenol structure; (6aR)-configuration 0.2 (CB1), 0.1 (CB2) High Schedule I (US)

Note: Affinity data for CP 47,497 homologues are extrapolated from in vitro studies on structural analogs .

Key Findings

Deuteration Effects: The deuterated cyclohexanol moiety in the target compound significantly reduces hepatic metabolism by cytochrome P450 enzymes, extending its half-life compared to non-deuterated analogs like CP 55,940 .

Alkyl Chain Influence : Increasing the alkyl chain length (e.g., from C6 in CP 47,497 to C8/C9 in homologues) enhances CB1/CB2 affinity due to improved lipophilicity and receptor pocket fit . However, excessive chain length (e.g., C9 in CP 47,497-C8) may reduce solubility and bioavailability.

Stereochemical Specificity : The (1S) configuration in the target compound mirrors the active enantiomer of CP 55,940, ensuring high receptor affinity, whereas diastereomers (e.g., rel-2-[(1S,3R)-3-hydroxycyclohexyl] derivatives) exhibit reduced potency .

Pharmacological vs. Legal Classification : Despite superior metabolic stability, the target compound’ structural similarity to banned CP 47,497 homologues has led to its inclusion in controlled substance lists, particularly in West Virginia, USA .

Research Implications

  • Therapeutic Potential: The compound’s metabolic stability makes it a candidate for prolonged-duration cannabinoid therapies, though psychoactive effects limit clinical use.
  • Isotopic Labeling: Deuteration facilitates tracking in pharmacokinetic studies without altering receptor interaction, a strategy also seen in deuterated tetrahydrocannabinol (THC) analogs .
  • Structure-Activity Relationship (SAR): The data underscore the critical balance between alkyl chain length, stereochemistry, and isotopic substitution in optimizing cannabinoid receptor ligands .

Preparation Methods

Preparation of the Phenol Core

The phenol moiety can be prepared by classical methods such as:

  • From haloarenes: Chlorobenzene fused with sodium hydroxide at high temperature and pressure yields sodium phenoxide, which upon acidification gives phenol.
  • From benzene sulfonic acid: Sulfonation of benzene followed by fusion with sodium hydroxide and acidification.
  • From diazonium salts: Hydrolysis of aromatic diazonium salts to phenols.
  • From cumene process: Oxidation of cumene to cumene hydroperoxide followed by acid-catalyzed cleavage to phenol and acetone.

These methods provide the phenol scaffold for further functionalization.

Synthesis of the 2-[(1S)-2,2,3,4,4-pentadeuterio-3-hydroxycyclohexyl] Moiety

  • The cyclohexanol ring with multiple deuterium atoms is prepared via asymmetric synthesis using chiral auxiliaries or catalysts to ensure the (1S) stereochemistry.
  • The pentadeuterio labeling (2,2,3,4,4 positions) is introduced by using deuterated reagents or solvents during the cyclohexanol synthesis steps, such as reduction or hydrogenation with D2 gas or deuterated hydride sources.
  • This isotopic labeling is critical for mechanistic studies or tracing experiments and requires careful control to maintain deuterium incorporation and stereochemical integrity.

Coupling of the Substituted Phenol and Deuterated Cyclohexanol

  • The final step involves linking the substituted phenol and the chiral deuterated cyclohexanol.
  • This can be achieved by nucleophilic aromatic substitution or esterification if appropriate functional groups are present.
  • Alternatively, direct C–C bond formation via metal-catalyzed coupling or directed ortho-metalation followed by electrophilic substitution can be used.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Notes
1 Phenol core synthesis From haloarenes, sulfonic acid, diazonium salts, or cumene Established industrial methods
2 Introduction of 5-(2-methyloctan-2-yl) group Friedel-Crafts alkylation or cross-coupling Control regioselectivity and avoid rearrangement
3 Synthesis of (1S)-2,2,3,4,4-pentadeuterio-3-hydroxycyclohexyl Asymmetric synthesis with chiral auxiliaries; use of D2 or deuterated reagents Ensures stereochemistry and isotopic labeling
4 Coupling of phenol and cyclohexanol moieties Nucleophilic substitution or metal-catalyzed coupling Final assembly of target molecule

Research Findings and Analytical Data

  • The compound is commercially available with high purity (~98%) and molecular weight ~323.5 g/mol, confirming the incorporation of deuterium atoms.
  • Analytical techniques such as NMR spectroscopy (including deuterium NMR), mass spectrometry , and chiral chromatography are used to verify stereochemistry and isotopic labeling.
  • Literature reports emphasize the importance of ultrasonic-assisted solvent extraction and LC-MS/MS for analysis of related cannabinoids, indicating similar analytical approaches can be applied here.

Q & A

[Basic] What are the optimal synthetic routes for preparing 5-(2-methyloctan-2-yl)-2-[(1S)-2,2,3,4,4-pentadeuterio-3-hydroxycyclohexyl]phenol?

Methodological Answer:
The synthesis involves multi-step regioselective alkylation and deuterium incorporation. Key steps include:

  • Alkylation of the phenolic ring : Introduce the 2-methyloctan-2-yl group via Friedel-Crafts alkylation, using a Lewis acid catalyst (e.g., AlCl₃) to ensure regioselectivity at the 5-position of the phenol .
  • Deuterated cyclohexanol precursor : Synthesize the (1S)-3-hydroxycyclohexyl fragment with deuterium labeling at positions 2,2,3,4,4. This requires catalytic deuteration (e.g., using D₂O and Pd/C) followed by chiral resolution via enzymatic kinetic resolution or chiral HPLC .
  • Coupling reaction : Link the deuterated cyclohexanol to the phenolic core via Mitsunobu or Ullmann coupling, ensuring stereochemical retention at the (1S)-position .

[Basic] How can researchers characterize the structural integrity and purity of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is critical:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the substitution pattern and deuterium placement. The absence of proton signals at positions 2,2,3,4,4 of the cyclohexyl group verifies deuteration .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and isotopic distribution patterns for deuterium .
  • HPLC purity analysis : Use reversed-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity ≥98%, as per pharmaceutical standards .

[Advanced] How does deuterium substitution at the cyclohexyl moiety influence pharmacokinetic properties compared to non-deuterated analogs?

Methodological Answer:
Deuterium’s isotope effects (e.g., kinetic isotope effect, KIE) alter metabolic stability and receptor binding:

  • In vitro metabolic assays : Incubate the compound with liver microsomes (human/rat) and compare half-life (t₁/₂) and clearance rates between deuterated and non-deuterated versions. LC-MS/MS tracks metabolite formation .
  • Receptor binding studies : Use competitive radioligand assays (e.g., CB1/CB2 receptors) to measure binding affinity (Ki). Deuterium may reduce first-pass metabolism, enhancing bioavailability but potentially altering binding kinetics .
  • In vivo pharmacokinetics : Administer both analogs to animal models (e.g., rodents) and measure plasma concentration-time profiles (AUC, Cmax) via LC-MS .

[Advanced] What experimental designs are recommended for studying the environmental fate of this compound?

Methodological Answer:
Adopt a tiered approach combining laboratory and field studies:

  • Laboratory phase :
    • Abiotic degradation : Expose the compound to UV light, varying pH, and oxidizing agents (e.g., H₂O₂) to simulate environmental conditions. Monitor degradation products via GC-MS .
    • Biotic transformation : Use soil/water microcosms to assess microbial degradation. Quantify residual compound and metabolites using isotopic dilution assays .
  • Field phase :
    • Longitudinal sampling : Deploy passive samplers in water/sediment matrices near suspected discharge sites. Analyze spatial-temporal trends using triple-quadrupole MS .
    • Ecotoxicology : Evaluate effects on model organisms (e.g., Daphnia magna) via OECD test guidelines, measuring LC50 and bioaccumulation factors .

[Advanced] How should researchers resolve contradictions between in vitro receptor binding data and in vivo pharmacological effects?

Methodological Answer:
Address discrepancies through systematic comparative analysis:

  • Dose-response validation : Re-test in vitro binding assays under physiological conditions (e.g., serum protein-adjusted media) to account for plasma protein binding .
  • Metabolite profiling : Identify active metabolites via in vivo samples (e.g., bile, plasma) using HRMS and confirm activity via isolated metabolite receptor assays .
  • Computational modeling : Perform molecular dynamics simulations to assess if deuterium alters binding pocket interactions or allosteric effects .

[Basic] What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:
Follow OSHA/GHS guidelines for acute toxicity and irritancy:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of dust/aerosols .
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

[Advanced] What strategies optimize isotopic labeling efficiency during synthesis of the deuterated cyclohexyl group?

Methodological Answer:
Maximize deuterium incorporation via:

  • Catalytic deuteration : Use Pd/C or Raney nickel in D₂O under high-pressure H₂/D₂ atmospheres. Monitor deuteration efficiency via ²H NMR .
  • Chiral resolution : Employ lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) to isolate the (1S)-enantiomer after deuteration .
  • Quality control : Validate isotopic purity (>98% deuterium) using mass isotopomer distribution analysis (MIDA) .

[Basic] What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer:
Use hyphenated techniques for sensitivity and specificity:

  • LC-MS/MS : Employ a triple-quadrupole MS with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. Optimize transitions for parent and fragment ions .
  • Sample preparation : Solid-phase extraction (SPE) using C18 cartridges to isolate the compound from plasma/urine. Validate recovery rates (≥85%) .
  • Internal standards : Use a deuterated analog (e.g., d₅-compound) to correct for matrix effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.